molecular formula C17H28N4O3 B5657245 N-[(3R,4S)-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylpyrrolidin-3-yl]oxane-4-carboxamide

N-[(3R,4S)-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylpyrrolidin-3-yl]oxane-4-carboxamide

Cat. No.: B5657245
M. Wt: 336.4 g/mol
InChI Key: IQBQDLDOIYACLU-GJZGRUSLSA-N
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Description

N-[(3R,4S)-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylpyrrolidin-3-yl]oxane-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidine ring, an oxadiazole moiety, and a carboxamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R,4S)-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylpyrrolidin-3-yl]oxane-4-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Construction of the Pyrrolidine Ring: The pyrrolidine ring is often formed via a cyclization reaction involving a suitable amine and an aldehyde or ketone.

    Coupling Reactions: The oxadiazole and pyrrolidine intermediates are then coupled using reagents such as coupling agents (e.g., EDC, DCC) to form the desired compound.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(3R,4S)-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylpyrrolidin-3-yl]oxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(3R,4S)-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylpyrrolidin-3-yl]oxane-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3R,4S)-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylpyrrolidin-3-yl]oxane-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    N-[(3R,4S)-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylpyrrolidin-3-yl]oxane-4-carboxamide: Unique due to its specific combination of functional groups and stereochemistry.

    Other Oxadiazole Derivatives: Share the oxadiazole ring but differ in other structural aspects.

    Pyrrolidine Derivatives: Contain the pyrrolidine ring but lack the oxadiazole moiety.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[(3R,4S)-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylpyrrolidin-3-yl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O3/c1-3-4-14-9-21(11-16-18-12(2)20-24-16)10-15(14)19-17(22)13-5-7-23-8-6-13/h13-15H,3-11H2,1-2H3,(H,19,22)/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBQDLDOIYACLU-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1NC(=O)C2CCOCC2)CC3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(C[C@@H]1NC(=O)C2CCOCC2)CC3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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